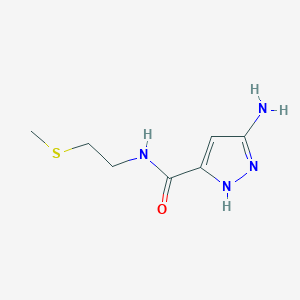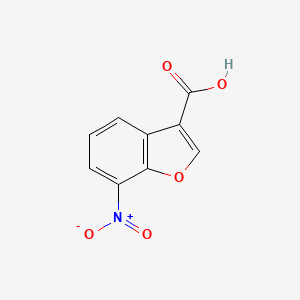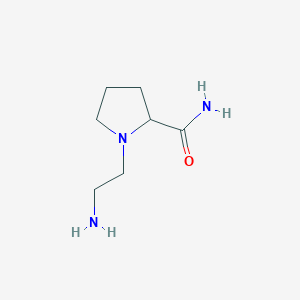
1-(2-Aminoethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with an aminoethyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with aminoethyl reagents under controlled conditions. One common method includes the hydrogenation of 1-(2-cyanoethyl)pyrrolidine in the presence of a catalyst such as Raney nickel, followed by the addition of ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated compounds or alkylating agents are typically used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler structure without the aminoethyl and carboxamide groups.
Proline: An amino acid with a similar pyrrolidine ring but different functional groups.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(2-aminoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5,8H2,(H2,9,11) |
InChI-Schlüssel |
HXRJVAKHIPRYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CCN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



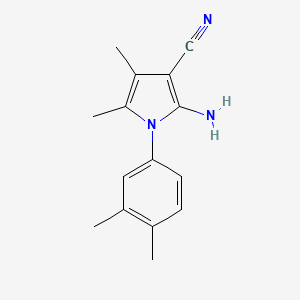
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
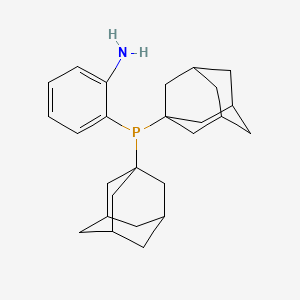
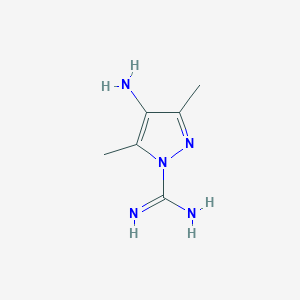

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)

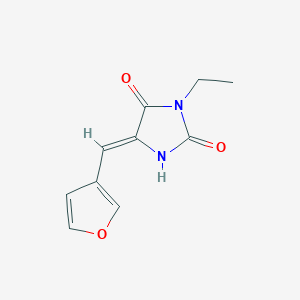

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
